An In-depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine Hydrochloride
An In-depth Technical Guide to 2-(3-Chlorophenyl)pyrrolidine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 2-(3-Chlorophenyl)pyrrolidine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. The document delineates its core chemical and physical properties, provides validated analytical methodologies for characterization, and explores its emerging role in the synthesis of pharmacologically active agents. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that serves as a foundational scaffold in a multitude of natural products and synthetic drugs.[1][2] Its prevalence in pharmacologically active agents stems from its ability to introduce a three-dimensional, sp³-rich structural element, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The pyrrolidine nucleus is a key component in drugs with diverse therapeutic applications, including antihistaminic, anticholinergic, antibacterial, and antihypertensive agents.[1][2] The substitution pattern on the pyrrolidine ring is crucial in defining its biological activity, and the introduction of an aryl group at the 2-position, as seen in 2-(3-Chlorophenyl)pyrrolidine hydrochloride, creates a chiral center and provides a vector for further molecular exploration. This specific scaffold has garnered interest as a precursor for compounds with potential anticonvulsant and antinociceptive properties.[4]
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental outcomes.
2.1. Chemical Structure and Identification
The identity of 2-(3-Chlorophenyl)pyrrolidine hydrochloride is established by its unique combination of identifiers, including its CAS number, molecular formula, and IUPAC name. The compound exists as a racemic mixture or as individual enantiomers, which are critical to distinguish for stereospecific applications.
Diagram 1: Chemical Structure of 2-(3-Chlorophenyl)pyrrolidine Hydrochloride
Caption: 2D structure of 2-(3-Chlorophenyl)pyrrolidine hydrochloride.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(3-chlorophenyl)pyrrolidine hydrochloride (for S-enantiomer) | [5] |
| (r)-2-(3-chlorophenyl)pyrrolidine hydrochloride (for R-enantiomer) | [6] | |
| CAS Number | 1360440-58-9 (S-enantiomer) | [5][7] |
| 1360442-43-8 (R-enantiomer) | [6] | |
| Molecular Formula | C₁₀H₁₃Cl₂N | [6][7] |
| Molecular Weight | 218.12 g/mol | [6][7] |
| InChI Key | SIAWSYYGMXRWLS-PPHPATTJSA-N (S-enantiomer) | [5] |
2.2. Physicochemical Data
The physical properties of 2-(3-Chlorophenyl)pyrrolidine hydrochloride dictate its handling, storage, and reaction conditions.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | White Solid | [5] |
| Melting Point | No data available | |
| Boiling Point | No data available | [7] |
| Solubility | No data available | |
| Storage Temperature | Inert atmosphere, Room Temperature | [7][8] |
Note: The lack of publicly available data for melting and boiling points highlights the specialized nature of this compound, primarily used in research and development settings.
Synthesis and Manufacturing Insights
The synthesis of 2-(3-Chlorophenyl)pyrrolidine hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. While specific proprietary synthesis routes are not publicly disclosed, a general understanding can be derived from related chemical literature.
3.1. General Synthetic Approach
The synthesis likely involves the formation of the pyrrolidine ring followed by the introduction of the 3-chlorophenyl group, or a convergent synthesis where a precursor already containing the 3-chlorophenyl moiety is cyclized. A plausible route could involve the reaction of a suitable amino alcohol with a chlorinating agent, followed by cyclization. The final step would be the formation of the hydrochloride salt to improve stability and handling.
Diagram 2: Conceptual Synthetic Workflow
Caption: A high-level conceptual workflow for the synthesis of 2-(3-Chlorophenyl)pyrrolidine HCl.
3.2. Chirality in Synthesis
The presence of a stereocenter at the 2-position of the pyrrolidine ring means that chiral synthesis or resolution techniques are necessary to obtain the individual (R) and (S) enantiomers.[5][6][7] Asymmetric synthesis would likely employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. The choice of a specific enantiomer is often critical in drug development, as different enantiomers can exhibit vastly different pharmacological activities and metabolic profiles.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 2-(3-Chlorophenyl)pyrrolidine hydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.
4.1. Spectroscopic Methods
While a full public spectral dataset is not available, the expected spectroscopic signatures can be inferred from the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons on the 3-chlorophenyl ring, as well as distinct signals for the diastereotopic protons of the pyrrolidine ring. The proton at the chiral center (C2) would likely appear as a multiplet.
-
¹³C NMR would display signals for the six aromatic carbons and the four carbons of the pyrrolidine ring.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for the secondary amine hydrochloride, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the free base (181.07 g/mol ) and its fragmentation pattern would provide further structural information.[10]
4.2. Chromatographic Purity Assessment
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Objective: To determine the purity of 2-(3-Chlorophenyl)pyrrolidine hydrochloride and to separate it from any starting materials, byproducts, or degradation products.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[11][12]
-
Methodology:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where the chlorophenyl chromophore absorbs strongly (e.g., around 220-240 nm) should be employed.
-
Sample Preparation: The sample should be accurately weighed and dissolved in a suitable solvent, such as the mobile phase, to a known concentration.
-
Validation: The method should be validated for linearity, precision, accuracy, and specificity according to standard guidelines.
-
Applications in Drug Discovery and Development
2-(3-Chlorophenyl)pyrrolidine hydrochloride is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structure is a key component in the development of novel agents targeting the central nervous system.
5.1. Precursor for Anticonvulsant and Antinociceptive Agents
Recent research has demonstrated the synthesis of novel 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides derived from a related succinic acid precursor.[4] These compounds have shown promising anticonvulsant activity in animal models, suggesting that the 3-chlorophenyl pyrrolidine scaffold is a valuable pharmacophore for the development of new treatments for epilepsy and neuropathic pain.[4] The mechanism of action for some of these derivatives is thought to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels.[4]
5.2. Role in the Synthesis of Dopamine Autoreceptor Agonists
The broader class of phenylpiperazines and related heterocyclic compounds are known to interact with dopamine receptors.[13] While not a direct analog, the structural motifs present in 2-(3-Chlorophenyl)pyrrolidine hydrochloride are relevant to the design of molecules that modulate dopaminergic neurotransmission, which is a key strategy in the treatment of various neuropsychiatric disorders.
Safety, Handling, and Storage
Proper handling and storage procedures are crucial when working with any chemical substance to ensure the safety of laboratory personnel and to maintain the integrity of the compound.
6.1. Hazard Identification
2-(3-Chlorophenyl)pyrrolidine hydrochloride is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[14][15]
Table 3: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed. | [14] |
| H315 | Causes skin irritation. | [14][15] |
| H319 | Causes serious eye irritation. | [14][15] |
| H335 | May cause respiratory irritation. | [14][15] |
6.2. Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6][14][15]
-
Engineering Controls: Use only outdoors or in a well-ventilated area.[15]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
6.3. Storage and Stability
Store in a well-ventilated place and keep the container tightly closed.[15] The compound should be stored under an inert atmosphere at room temperature to prevent degradation.[7][8]
Conclusion
2-(3-Chlorophenyl)pyrrolidine hydrochloride is a valuable and versatile chiral building block for the synthesis of novel compounds with significant pharmacological potential, particularly in the area of central nervous system disorders. Its utility is underscored by the importance of the pyrrolidine scaffold in medicinal chemistry. A thorough understanding of its chemical properties, coupled with rigorous analytical control and safe handling practices, is essential for its successful application in research and drug development. This guide provides the foundational knowledge for scientists to effectively utilize this compound in their synthetic endeavors.
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